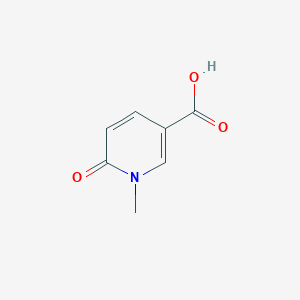

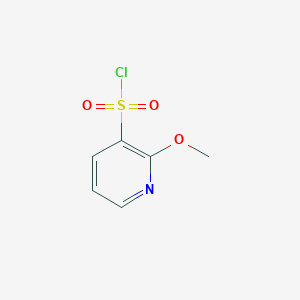

2-Methoxypyridine-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxypyridine-3-sulfonyl chloride (2-MPSC) is an organic compound with a unique structure that is used for a variety of purposes in scientific research. It is a colorless solid that is highly soluble in water and has a wide range of applications in organic synthesis, catalysis, and biochemistry. 2-MPSC has been used in a variety of research studies, including studies of the mechanism of action of enzymes, the synthesis of complex molecules, and the characterization of protein-ligand interactions.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Methoxypyridine-3-sulfonyl chloride serves as a key intermediate in the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones, showcasing its utility in creating complex heterocyclic compounds. This synthesis process involves a modified Biginelli reaction, highlighting the compound's versatility in facilitating efficient and recyclable ionic liquid-mediated reactions under solvent-free conditions for the generation of analytically pure products in excellent yields (Velpula et al., 2015).

Catalysis in Organic Synthesis

The compound is instrumental in oxidative reactions with tertiary amines, demonstrating its role in promoting aerobic oxidation. It acts dualistically, not only fostering the oxidation process but also electrophilically trapping the resulting enamine, thus underscoring its catalytic capabilities in organic synthesis (Wei et al., 2016).

Spectroscopic Studies and Sulfonylation Reactions

In the field of spectroscopy and molecular structure analysis, this compound has been utilized in the sulfonylation of gossypol, a naturally occurring compound. This application not only demonstrates the compound's efficiency as a catalyst but also its ability to selectively modify hydroxyl groups, providing insights into the structure and tautomeric equilibria of complex molecules (Dykun et al., 2021).

Meta Sulfonation and Aromatic Substitution

Its utilization extends further to the catalytic meta sulfonation of 2-phenylpyridines, where it facilitates atypical regioselectivity in reactions involving chelation-assisted cyclometalation. This application is crucial for accessing sulfone derivatives at positions that are otherwise challenging to functionalize, demonstrating the compound's contribution to expanding the toolkit for synthetic chemists (Saidi et al., 2011).

Safety and Hazards

2-Methoxypyridine-3-sulfonyl chloride is a hazardous material. It is water reactive and contact with water liberates toxic gas . It is corrosive and thermal decomposition can lead to the release of irritating gases and vapors . Personal protective equipment/face protection should be worn when handling this compound. Contact with water, dust formation, inhalation of dust, contact with eyes, skin, or clothing, and ingestion should be avoided .

Mechanism of Action

Target of Action

It’s known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura coupling reaction, 2-Methoxypyridine-3-sulfonyl chloride may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its role in the suzuki–miyaura coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

Its use in the suzuki–miyaura coupling reaction suggests it plays a role in facilitating the formation of carbon–carbon bonds .

properties

IUPAC Name |

2-methoxypyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c1-11-6-5(12(7,9)10)3-2-4-8-6/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKXXCYWOSGOIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593160 |

Source

|

| Record name | 2-Methoxypyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219715-44-3 |

Source

|

| Record name | 2-Methoxypyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.